3-(2-Fluoro-1,1'-biphenyl-4-yl)-1H-pyrazole
Overview
Description
3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2-fluoro-1,1’-biphenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to targetDihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine biosynthesis pathway .
Mode of Action
Based on the information about similar compounds, it can be inferred that it may inhibit the activity of dhodh . This inhibition could potentially disrupt the synthesis of pyrimidines, essential components of DNA and RNA, thereby affecting cellular functions.
Biochemical Pathways
The compound likely affects the de novo pyrimidine biosynthesis pathway by inhibiting DHODH . This inhibition can disrupt the production of pyrimidines, which are crucial for DNA replication and RNA transcription. The downstream effects of this disruption can vary, but they often include impaired cell proliferation and function.
Result of Action
Based on the potential inhibition of dhodh, it can be inferred that the compound might lead to a decrease in pyrimidine synthesis, which could result in impaired dna replication and rna transcription, affecting cell proliferation and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole typically involves the reaction of 2-fluoro-1,1’-biphenyl-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted biphenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted biphenyl-pyrazole compounds.
Scientific Research Applications
3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-1,1’-biphenyl-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: This compound shares the 2-fluoro-1,1’-biphenyl moiety but differs in the attached functional groups and overall structure.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-1,1’-biphenyl-4-yl)propanamide: Similar in having the 2-fluoro-1,1’-biphenyl group but contains an indole moiety and different functional groups.
Uniqueness
3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the biphenyl group also enhances its stability and reactivity compared to non-fluorinated analogs.
This detailed article provides a comprehensive overview of 3-(2-Fluoro-1,1’-biphenyl-4-yl)-1H-pyrazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(3-fluoro-4-phenylphenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2/c16-14-10-12(15-8-9-17-18-15)6-7-13(14)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPGMHVCCGMMPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=NN3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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